N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Description
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a dihydroindenyl moiety substituted with a hydroxyl group and a methyl-linked 2,5-dimethylfuran-3-carboxamide chain.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-9-14(12(2)21-11)16(19)18-10-17(20)8-7-13-5-3-4-6-15(13)17/h3-6,9,20H,7-8,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJSYKXYAAHTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the indane derivative, followed by the introduction of the furan ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions mentioned above generally require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares a carboxamide-linked indenyl core with patented analogs like (R)-N-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-pyrazole-4-carboxamide (hereafter referred to as Compound A ). Key differences include:
- Substituents on the indenyl group : The target compound has a hydroxyl group at the 1-position, while Compound A features an ethyl-substituted oxadiazole ring at the 5-position.
- Heterocyclic carboxamide : The target compound employs a 2,5-dimethylfuran-3-carboxamide, whereas Compound A uses a 1-methylpyrazole-4-carboxamide.
For instance, the hydroxyl group in the target compound may enhance hydrophilicity compared to Compound A’s lipophilic oxadiazole moiety .
Physicochemical Properties
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
| Property | Target Compound | Compound A (Patent Example) |
|---|---|---|
| Molecular Weight | ~317.4 g/mol (calculated) | ~396.4 g/mol |
| Key Functional Groups | Hydroxyl, dimethylfuran, carboxamide | Ethyl-oxadiazole, methylpyrazole, carboxamide |
| Predicted Solubility | Moderate (due to hydroxyl group) | Low (lipophilic oxadiazole dominates) |
| Thermal Stability | Likely stable (hydrogen bonding from -OH) | High (rigid oxadiazole ring) |
The hydroxyl group in the target compound could improve aqueous solubility, a critical factor in bioavailability, whereas Compound A’s oxadiazole may favor membrane permeability .
Research Findings and Implications
- Crystallographic Analysis: Structural determination of such compounds often relies on tools like SHELX, which refines small-molecule crystal structures. The hydroxyl group in the target compound may influence crystal packing via hydrogen bonds, whereas Compound A’s polymorphism (as noted in its patent) underscores the role of substituents in solid-state diversity .
- Synthetic Accessibility : The target compound’s furan-carboxamide chain is synthetically tractable, but the hydroxylated indenyl core may require stereoselective synthesis, posing challenges absent in Compound A’s oxadiazole synthesis.
Biological Activity
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an indene moiety combined with a furan ring and a carboxamide functional group. This unique combination may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H19NO3 |
| Molecular Weight | 299.35 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's hydroxyl and carboxamide groups can form hydrogen bonds with proteins, influencing their activity. Additionally, the hydrophobic nature of the indene and furan moieties allows for interactions with lipid membranes and hydrophobic pockets in proteins.
1. Anti-inflammatory Activity
Research indicates that compounds with indene structures often exhibit anti-inflammatory properties. For example, studies have shown that similar compounds inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
2. Anticancer Properties
Indene derivatives have been explored for their potential anticancer activities. In vitro studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.
3. Analgesic Effects
Preliminary studies have indicated that this compound may possess analgesic properties similar to other indene derivatives, potentially providing pain relief by acting on pain receptors or pathways.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The study noted a decrease in prostaglandin levels, suggesting effective inhibition of COX enzymes.
Case Study 2: Anticancer Activity
In vitro experiments using human cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis at specific concentrations. Mechanistic studies indicated that the compound modulated the expression of genes involved in cell cycle regulation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
